7-methyl-2-(4-methylpiperidin-1-yl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(5Z)-5-{[7-METHYL-2-(4-METHYLPIPERIDIN-1-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-(1-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” is a complex organic molecule that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the pyrido[1,2-a]pyrimidin-4-one core.
- Introduction of the piperidine and phenylethyl groups.
- Formation of the thiazolidinone ring.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biology, the compound may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties. It can be used in the development of new drugs or as a tool in biochemical research.
Medicine
In medicine, the compound may have potential therapeutic applications. It could be investigated for its efficacy in treating various diseases, such as infections, cancer, or inflammatory conditions.
Industry
In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidinones and pyrido[1,2-a]pyrimidin-4-ones. These compounds share structural similarities and may exhibit similar biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This may result in unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C27H28N4O2S2 |
---|---|
Molecular Weight |
504.7 g/mol |
IUPAC Name |
(5Z)-5-[[7-methyl-2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H28N4O2S2/c1-17-11-13-29(14-12-17)24-21(25(32)30-16-18(2)9-10-23(30)28-24)15-22-26(33)31(27(34)35-22)19(3)20-7-5-4-6-8-20/h4-10,15-17,19H,11-14H2,1-3H3/b22-15- |
InChI Key |
DTXDLYSRPVAOTR-JCMHNJIXSA-N |
Isomeric SMILES |
CC1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)/C=C\4/C(=O)N(C(=S)S4)C(C)C5=CC=CC=C5 |
Canonical SMILES |
CC1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)C=C4C(=O)N(C(=S)S4)C(C)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.